REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([SH:10])=[N:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18]([CH3:20])=O>>[CH2:20]([S:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1)[C:18]#[CH:17] |f:1.2.3|
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Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)S
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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3-bromopropine-1
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after the exothermic reaction
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Type
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TEMPERATURE
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Details
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the reaction mixture is refluxed for about 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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The solution obtained
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Type
|
ADDITION
|
Details
|
is poured onto ice
|
Type
|
FILTRATION
|
Details
|
the precipitate occurring is filtered off
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by recrystallisation from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)SC1=NC=C(C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |